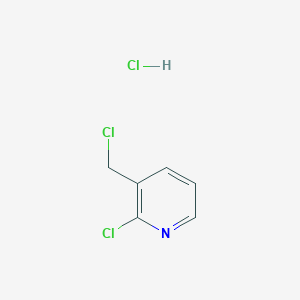

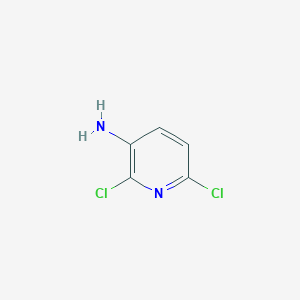

2-Chloro-3-(chloromethyl)pyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a chemical compound used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

Synthesis Analysis

The synthesis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride involves the mixture of 2-methylpyridine and carbon tetrachloride. Sodium carbonate is added to this mixture and heated. When the temperature reaches 58-60°C, chlorine gas is introduced under light irradiation. The reaction endpoint is controlled by gas chromatography. After desolvation and distillation, the product is obtained by salting with hydrochloric acid .Molecular Structure Analysis

The empirical formula of 2-Chloro-3-(chloromethyl)pyridine hydrochloride is C6H6ClN · HCl . Its molecular weight is 164.03 .Chemical Reactions Analysis

2-Chloro-3-(chloromethyl)pyridine hydrochloride is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .Physical And Chemical Properties Analysis

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a colorless solid with a melting point of 125-126°C. It is insoluble in water but soluble in carbon tetrachloride and chloroform .Applications De Recherche Scientifique

Application 1: Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

Results or Outcomes: The outcome of this application is the successful synthesis of a Zn2±sensitive magnetic resonance imaging contrast agent . No quantitative data or statistical analyses were provided in the sources.

Application 2: Base Catalyzed Alkylation of p-tert-butylcalix Arene

Results or Outcomes: The outcome of this application is the successful alkylation of p-tert-butylcalix arene . No quantitative data or statistical analyses were provided in the sources.

Safety And Hazards

Orientations Futures

2-Chloro-3-(chloromethyl)pyridine hydrochloride is a key intermediate in the synthesis of plant growth regulators and medicines . Its future applications may include the development of new agrochemicals and pharmaceuticals.

Relevant Papers The papers retrieved provide valuable information about the synthesis, applications, and safety of 2-Chloro-3-(chloromethyl)pyridine hydrochloride . They highlight its use as a reagent in various chemical reactions and its potential for future applications in the agrochemical and pharmaceutical industries.

Propriétés

IUPAC Name |

2-chloro-3-(chloromethyl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGKULABRRMPMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627239 |

Source

|

| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(chloromethyl)pyridine hydrochloride | |

CAS RN |

106651-82-5 |

Source

|

| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)